Puterine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65012-38-6 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(12R)-18-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |

InChI |

InChI=1S/C18H17NO3/c1-20-13-4-2-3-10-7-12-15-11(5-6-19-12)8-14-18(22-9-21-14)17(15)16(10)13/h2-4,8,12,19H,5-7,9H2,1H3/t12-/m1/s1 |

InChI Key |

VEGWTRMHBZNJFY-GFCCVEGCSA-N |

SMILES |

COC1=CC=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5 |

Isomeric SMILES |

COC1=CC=CC2=C1C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 |

Canonical SMILES |

COC1=CC=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5 |

Synonyms |

puterine |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling "Puterine": A Case of Mistaken Identity in Biochemical Research

A comprehensive search of scientific literature and databases for a compound named "Puterine" has yielded no results, suggesting that the term may be a neologism or a misspelling of an existing biochemical substance. It is likely that the intended subject of inquiry is either "Putrescine," a structurally similar polyamine, or "Purine," a class of nitrogen-containing heterocyclic compounds fundamental to life.

This technical guide will address the likely intended topics of interest – Putrescine and Purine – providing researchers, scientists, and drug development professionals with an in-depth overview of their discovery, natural sources, and key signaling pathways.

Section 1: Putrescine - A Ubiquitous Polyamine

Putrescine is a foul-smelling diamine formed by the breakdown of amino acids. It is essential for cell growth, differentiation, and proliferation.

Discovery and Natural Sources

The discovery of putrescine is linked to the study of ptomaines, nitrogenous compounds produced during the putrefaction of animal and plant matter.

Table 1: Natural Sources of Putrescine

| Source Category | Specific Examples | Concentration Range |

| Fermented Foods | Sauerkraut, cheese, fermented sausages | Variable, can be high |

| Fruits | Oranges, bananas, tomatoes | Low to moderate |

| Vegetables | Spinach, peas, potatoes | Low |

| Animal Tissues | Meat, fish | Increases with decomposition |

| Microorganisms | Bacteria, fungi | Produced during metabolism |

Biosynthesis of Putrescine

Putrescine is synthesized in organisms through two primary pathways originating from the amino acids ornithine and arginine.[1][2]

Signaling Pathways

Putrescine plays a crucial role in cellular signaling, notably by stimulating the mTOR (mechanistic target of rapamycin) signaling pathway, which is central to regulating cell growth, proliferation, and survival.[3][4]

Section 2: Purines - The Building Blocks of Life

Purines are a class of organic compounds characterized by a double-ring structure. They are integral components of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and various cofactors.

Discovery and Natural Sources

The discovery of purines dates back to the 19th century with the isolation of uric acid from kidney stones.

Table 2: Natural Sources of Purines

| Source Category | Specific Examples | Purine Content |

| Meats | Organ meats (liver, kidney), red meat | High |

| Seafood | Anchovies, sardines, mackerel | High |

| Legumes | Lentils, beans, peas | Moderate |

| Vegetables | Asparagus, spinach, mushrooms | Moderate |

| Grains | Whole grains, oats | Low to Moderate |

De Novo Purine Biosynthesis

The de novo synthesis of purines is a complex, multi-step pathway that constructs the purine ring from simpler precursors.[5][6][7] The pathway begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Experimental Protocols: Isolation of Natural Products

The isolation of compounds like putrescine and purines from natural sources involves a series of extraction and purification steps.

Workflow: General Protocol for Natural Product Isolation

A detailed experimental protocol for a specific isolation would require precise parameters tailored to the target compound and the source material. A general procedure involves:

-

Sample Preparation: The biological material is typically dried and ground to increase the surface area for extraction.

-

Extraction: A suitable solvent is chosen based on the polarity of the target compound. Common methods include maceration, Soxhlet extraction, or more modern techniques like supercritical fluid extraction.[8]

-

Concentration: The solvent is removed from the crude extract, usually under reduced pressure.

-

Fractionation: The crude extract is separated into fractions of decreasing complexity using techniques like column chromatography.

-

Purification: Individual compounds are isolated from the fractions using high-performance liquid chromatography (HPLC) or other high-resolution techniques.[9]

-

Structural Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Conclusion

While "this compound" appears to be a non-existent compound, the underlying interest likely pertains to the well-established and biologically significant molecules, Putrescine and Purine. Both play critical roles in cellular function and have been the subject of extensive research. This guide provides a foundational understanding of their discovery, natural occurrence, and involvement in key signaling pathways, offering a valuable resource for professionals in the fields of research and drug development. Further investigation into the specific context of the original query may reveal a more precise area of interest within the broad scope of these essential biochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. putrescine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purine Biosynthesis Pathways Are Required for Myogenesis in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. youtube.com [youtube.com]

- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Bioactive Compounds in Magnolia officinalis

Disclaimer: The initial topic of inquiry, "Puterine," does not correspond to a known compound in the scientific literature for Magnolia officinalis. This guide therefore focuses on the well-elucidated biosynthetic pathways of the principal bioactive constituents of this plant: the neolignans magnolol and honokiol, and the characteristic alkaloids.

Executive Summary

Magnolia officinalis is a rich source of bioactive secondary metabolites with significant therapeutic potential. The most prominent of these are the neolignans magnolol and honokiol, and a diverse array of alkaloids, primarily of the benzylisoquinoline and aporphine types. Understanding the biosynthetic pathways of these compounds is critical for their targeted production through synthetic biology, metabolic engineering, and for ensuring the quality of herbal preparations. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

Biosynthesis of Neolignans: Magnolol and Honokiol

The biosynthesis of magnolol and its isomer honokiol is a subject of ongoing research. A recently proposed and validated pathway deviates from the traditional lignan pathway and originates from the amino acid L-tyrosine. The key steps involve the formation of a monolignol-like precursor, chavicol, followed by an oxidative coupling reaction.

Proposed Biosynthetic Pathway

The pathway begins with L-tyrosine and proceeds through a series of enzymatic reactions to produce chavicol (4-allylphenol). Two molecules of chavicol are then dimerized by a laccase enzyme to form magnolol and honokiol[1][2].

The key enzymatic steps from L-tyrosine to chavicol are catalyzed by:

-

Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-Coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid to p-Coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-Coumaroyl-CoA to p-Coumaraldehyde.

-

Alcohol Dehydrogenase (ADH): Reduces p-Coumaraldehyde to p-Coumaryl alcohol.

-

Chavicol and Eugenol O-methyltransferase, Acetyltransferase, Synthase (CAAT/APS): A series of uncharacterized enzymes are proposed to convert p-Coumaryl alcohol to chavicol[2][3].

The final and crucial step is the oxidative coupling of two chavicol molecules. This reaction is catalyzed by a laccase enzyme, MoLAC14, which has been identified and characterized as a pivotal enzyme in magnolol synthesis[1][2][4].

Biosynthesis of Alkaloids in Magnolia officinalis

Magnolia officinalis produces a variety of alkaloids, predominantly of the benzylisoquinoline (BIA) and aporphine types. These alkaloids also originate from L-tyrosine, which serves as the precursor for the two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA)[5][6].

General Benzylisoquinoline Alkaloid (BIA) Pathway

-

Dopamine Arm: L-tyrosine is converted to L-DOPA and then decarboxylated to form dopamine. This is catalyzed by Tyrosine Hydroxylase (TH) and DOPA Decarboxylase (DDC).

-

4-HPAA Arm: In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid (4-HPP) by Tyrosine Aminotransferase (TyrAT), which is then decarboxylated to 4-HPAA[5].

-

Pictet-Spengler Condensation: Dopamine and 4-HPAA are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs[5].

-

Downstream Modifications: (S)-norcoclaurine undergoes a series of methylation, hydroxylation, and oxidative coupling reactions catalyzed by various enzymes (e.g., O-methyltransferases, N-methyltransferases, P450 monooxygenases) to generate the diverse skeletons of benzylisoquinoline and aporphine alkaloids.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of neolignans in Magnolia officinalis.

Table 1: Enzyme Kinetics of MoLAC14 for Magnolol Synthesis

| Parameter | Wild-Type MoLAC14 | L532A Mutant MoLAC14 | Reference |

|---|---|---|---|

| Km (mM) | 1.05 | 0.88 | [1] |

| Vmax (mg/L/h) | 10.68 | 14.88 | [1] |

| kcat (s-1) | 0.08 | 0.11 | [1] |

| kcat/Km (s-1mM-1) | 0.076 | 0.125 |[1] |

Table 2: Optimal Reaction Conditions for In Vitro Magnolol Production by MoLAC14

| Parameter | Optimal Value | Magnolol Yield (mg/L) | Reference |

|---|---|---|---|

| pH | 7.0 - 7.5 | ~14.5 | [2] |

| Temperature (°C) | 60 | Not Specified | [2] |

| Cu2+ Conc. (mM) | 1.0 | Not Specified | [7] |

| Final Yield (L532A Mutant) | Post-optimization | 148.83 |[1][2][4] |

Table 3: Concentration of Magnolol and Honokiol in M. officinalis Tissues

| Compound | Tissue | Concentration (mg/g of extract) | Analytical Method | Reference |

|---|---|---|---|---|

| Magnolol | Bark | 2.67 | UPLC/UV | [8] |

| Honokiol | Bark | 3.04 | UPLC/UV | [8] |

| Magnolol | Bark | 75.24 | HPLC-UV | [9] |

| Honokiol | Bark | 19.13 | HPLC-UV | [9] |

| Magnolol | Raw Herb | 21.3 | LC/PDA | [10] |

| Honokiol | Raw Herb | 17.0 | LC/PDA |[10] |

Note: Concentrations can vary significantly based on plant age, origin, and extraction method[11].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of these biosynthetic pathways.

Protocol for Laccase Activity Assay

This protocol is adapted from standard colorimetric assays using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate[12][13].

-

Preparation of Plant Extract: a. Homogenize 100 mg of fresh M. officinalis tissue (e.g., leaf, bark) in 400 µL of ice-cold Laccase Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0)[14]. b. Incubate the homogenate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 15 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Reaction: a. Prepare a reaction mixture in a 1 mL cuvette containing:

- 800 µL 100 mM Sodium Acetate Buffer (pH 5.0)

- 100 µL 5 mM ABTS solution

- 100 µL crude enzyme extract b. For the blank, use 100 µL of assay buffer instead of the enzyme extract.

-

Measurement: a. Immediately place the cuvette in a spectrophotometer. b. Monitor the increase in absorbance at 420 nm (due to the oxidation of ABTS) for 5 minutes, taking readings every 30 seconds[12].

-

Calculation of Activity: a. Determine the linear rate of change in absorbance per minute (ΔA420/min). b. Calculate laccase activity using the Beer-Lambert law: Activity (U/mL) = (ΔA420/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where:

-

ε (molar extinction coefficient of oxidized ABTS) = 36,000 M-1cm-1[12].

-

One unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

-

Protocol for Quantification of Magnolol and Honokiol by HPLC

This protocol is a generalized method based on published literature for reversed-phase HPLC[10][15][16][17].

-

Sample Preparation: a. Grind dried M. officinalis bark to a fine powder. b. Extract 1.0 g of powder with 20 mL of methanol using sonication for 30 minutes, followed by centrifugation. c. Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile and Water (75:25, v/v)[15]. (A gradient elution with methanol and 0.1% aqueous acetic acid can also be used[10]).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection Wavelength: 290 nm[17].

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

-

-

Quantification: a. Prepare standard stock solutions of pure magnolol and honokiol in methanol. b. Generate a calibration curve by injecting a series of dilutions of the standard solutions (e.g., 0.1 to 100 µg/mL[17]). c. Plot the peak area against the concentration for each compound to determine linearity. d. Quantify magnolol and honokiol in the plant extracts by comparing their peak areas to the standard curve.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol provides a general workflow for analyzing the expression of biosynthesis-related genes (e.g., TAL, 4CL, MoLAC14)[18][19][20][21].

-

RNA Extraction and cDNA Synthesis: a. Isolate total RNA from various M. officinalis tissues using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. b. Assess RNA quality and integrity using a spectrophotometer (A260/280 ratio) and gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

Primer Design and Validation: a. Design gene-specific primers for target genes and at least two reference (housekeeping) genes (e.g., Actin, GAPDH). Primers should amplify a product of 100-200 bp. b. Validate primer efficiency by generating a standard curve with a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.

-

qPCR Reaction: a. Set up the qPCR reaction in a 20 µL volume:

- 10 µL 2x SYBR Green Master Mix

- 1 µL Forward Primer (10 µM)

- 1 µL Reverse Primer (10 µM)

- 2 µL Diluted cDNA (e.g., 1:10 dilution)

- 6 µL Nuclease-free water b. Run the reaction on a real-time PCR cycler with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. c. Perform a melt curve analysis at the end to verify the specificity of the amplified product.

-

Data Analysis: a. Determine the quantification cycle (Cq) values for each reaction. b. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target gene to the geometric mean of the reference genes.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the elucidation of a natural product biosynthetic pathway, integrating multi-omics and functional validation.

Conclusion

While the compound "this compound" remains unidentified in Magnolia officinalis, the biosynthetic pathways of its major bioactive components, magnolol, honokiol, and various alkaloids, are becoming increasingly clear. The neolignans are synthesized via a novel pathway involving the laccase-mediated dimerization of chavicol, a derivative of L-tyrosine. The alkaloids follow the well-established tyrosine-derived pathway leading to the core intermediate (S)-norcoclaurine. The data and protocols provided in this guide offer a solid foundation for researchers aiming to explore, validate, and engineer these valuable metabolic pathways for pharmaceutical and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 10. academic.oup.com [academic.oup.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. abcam.com [abcam.com]

- 15. Simultaneous determination of honokiol and magnolol in Magnolia officinalis by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 19. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 21. academic.oup.com [academic.oup.com]

A-10-K Technical Dossier: An Overview of Putrescine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound initially inquired about, "Puterine," does not appear in the current scientific literature. It is presumed that this may be a typographical error, and the intended compound of interest is "Putrescine." This document provides a comprehensive technical overview of Putrescine, a biogenic diamine implicated in a wide array of physiological and pathological processes. Putrescine is notably involved in cell proliferation, differentiation, and apoptosis, making it a molecule of significant interest in various research and drug development contexts.

Physical and Chemical Properties

Putrescine, with the systematic IUPAC name Butane-1,4-diamine, is a colorless, crystalline solid at room temperature with a characteristically unpleasant odor.[1] It is miscible in water.[1]

| Property | Value | Source |

| Chemical Formula | C4H12N2 | [1] |

| Molar Mass | 88.154 g·mol−1 | [1] |

| Appearance | Colourless crystals | [1] |

| Odor | Very unpleasant; putrid, fishy-ammoniacal | [1] |

| Density | 0.877 g/mL | [1] |

| Melting Point | 27.5 °C (81.5 °F; 300.6 K) | [1] |

| Boiling Point | 158.6 °C (317.4 °F; 431.7 K) | [1] |

| Solubility in water | Miscible | [1] |

| log P | -0.466 | [1] |

| Vapor Pressure | 2.33 mm Hg at 25 °C (est) | [1] |

| Flash Point | 51 °C (124 °F; 324 K) | [1] |

Biological Significance and Signaling Pathways

Putrescine is a key player in cellular metabolism and is a precursor for the synthesis of higher polyamines such as spermidine and spermine. These molecules are essential for cell growth and proliferation.

mTOR Signaling Pathway

Recent studies have highlighted the role of putrescine in activating the mTOR (mammalian target of rapamycin) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. Supplementation with putrescine has been shown to increase the phosphorylation of mTOR and its downstream targets, including 4EBP1 and p70 S6K1, in porcine placental cells.[2] This activation leads to enhanced protein synthesis and cell proliferation.[2]

References

The Enigmatic Compound "Puterine": A Review of Available Data

Central Islip, NY – A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth technical information for the compound identified as "Puterine." While a unique Chemical Abstracts Service (CAS) number and molecular formula are assigned to this substance, detailed experimental data, biological activity, and established signaling pathways remain elusive, precluding the development of a comprehensive technical guide for researchers and drug development professionals.

Chemical Identity

The compound is registered under CAS number 65012-38-6 and possesses the molecular formula C₁₈H₁₇NO₃ . This fundamental information provides a starting point for its chemical characterization.

| Identifier | Value |

| CAS Number | 65012-38-6 |

| Molecular Formula | C₁₈H₁₇NO₃ |

Current State of Knowledge

Despite a thorough search for "this compound" across multiple scientific databases, no significant research publications detailing its synthesis, biological activity, mechanism of action, or involvement in any signaling pathways could be identified. The search terms were often confounded with biologically significant but distinct molecules such as "putrescine" and "purine," as well as the more general anatomical term "uterine."

This absence of published data suggests that "this compound" may be one of the following:

-

A novel or recently synthesized compound that has not yet been extensively studied or characterized in the public domain.

-

A proprietary compound used in industrial or commercial applications with limited disclosure of its properties.

-

An obscure natural product that has been isolated but not subjected to detailed biological investigation.

-

A potential misspelling or alternative nomenclature for a more well-known chemical entity.

Limitations and Future Directions

Given the current void of information, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

-

Verification of the Compound Name and CAS Number: Ensure the accuracy of the name "this compound" and the associated CAS number to rule out any transcriptional errors.

-

Chemical Synthesis and Analysis: If a sample is obtainable, performing detailed chemical synthesis and analytical characterization (e.g., NMR, mass spectrometry, X-ray crystallography) would be the foundational step to confirm its structure.

-

Biological Screening: A broad-based biological screening program would be necessary to identify any potential pharmacological activity. This could include in vitro assays against various cell lines and receptor binding studies.

-

Mechanism of Action Studies: Should any biological activity be identified, subsequent research would need to focus on elucidating its mechanism of action and identifying any involved signaling pathways.

Until such primary research is conducted and published, "this compound" remains a chemical entity defined only by its basic identifiers, with its potential role in science and medicine yet to be discovered.

The Biological Activity of Aporphine Alkaloids: A Focus on Puterine and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aporphine alkaloids represent a diverse and pharmacologically significant class of isoquinoline alkaloids with a wide array of biological activities. This technical guide provides an in-depth overview of the biological activities of aporphine alkaloids, with a particular focus on Puterine (also known as Oxothis compound) and its close structural analog, Liriodenine. This document summarizes key quantitative data on their cytotoxic, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further research. Furthermore, this guide illustrates the signaling pathways and experimental workflows using Graphviz diagrams to provide clear visual representations of the underlying mechanisms and methodologies.

Introduction

Aporphine alkaloids are naturally occurring compounds found in various plant families, including the Annonaceae, Lauraceae, and Papaveraceae. Their tetracyclic core structure has been the subject of extensive research, revealing a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound (Oxothis compound) and the closely related Liriodenine are oxoaporphine alkaloids that have demonstrated significant biological potential. While specific quantitative data for this compound is limited in publicly available literature, the extensive research on Liriodenine provides a valuable framework for understanding the potential activities of this subclass of aporphine alkaloids.

Quantitative Biological Activity Data

The biological activities of aporphine alkaloids are often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC). The following tables summarize the available quantitative data for Liriodenine, a representative oxoaporphine alkaloid structurally similar to this compound.

Table 1: Cytotoxic Activity of Liriodenine against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HT29 | Colon Cancer | 11.02 |

| KB | Oral Epidermoid Carcinoma | 9.60 |

| A549 | Lung Cancer | 9.20 |

Table 2: Antimicrobial and Antifungal Activity of Liriodenine [2][3]

| Microorganism | Type | Activity |

| Streptococcus spp. | Bacteria | Active |

| Staphylococcus spp. | Bacteria | Active |

| Bacillus spp. | Bacteria | Active |

| Listeria spp. | Bacteria | Active |

| Escherichia coli | Bacteria | Active |

| Salmonella spp. | Bacteria | Active |

| Klebsiella spp. | Bacteria | Active |

| Pseudomonas spp. | Bacteria | Active |

| Enterobacter spp. | Bacteria | Active |

| Serratia spp. | Bacteria | Active |

| Shigella spp. | Bacteria | Active |

| Mycobacterium spp. | Bacteria | Active |

| Plasmodium falciparum | Protozoa | Active |

| Candida spp. | Fungi | Active |

Table 3: Enzyme Inhibitory Activity of Liriodenine [2][4][5]

| Enzyme | Biological Function | Activity |

| Topoisomerase II | DNA replication and repair | Inhibitor |

| Acetylcholinesterase | Neurotransmission | Inhibitor |

| α-Glucosidase | Carbohydrate metabolism | Inhibitor |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biological activity and for ensuring the reproducibility of research findings. This section provides methodologies for the key experiments cited.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

Materials:

-

96-well microtiter plates

-

Test compound (e.g., Liriodenine) dissolved in a suitable solvent (e.g., DMSO)

-

Cancer cell lines (e.g., A549, HT29, KB)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12]

Materials:

-

96-well microtiter plates

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final required concentration in the appropriate broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density with a microplate reader.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman's method for determining AChE inhibitory activity.[13][14][15][16][17]

Materials:

-

96-well microtiter plates

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compound and a reference inhibitor (e.g., galantamine)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the Tris-HCl buffer.

-

Assay Reaction: In a 96-well plate, add in triplicate:

-

Buffer

-

Test compound at various concentrations (or reference inhibitor/vehicle control)

-

DTNB solution

-

AChE solution

-

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Enzyme Inhibition Assay: Topoisomerase II Inhibition

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[5][18][19][20][21]

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

-

Test compound and a known Topoisomerase II inhibitor (e.g., etoposide)

-

Stop solution (containing SDS and a loading dye)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and the test compound at various concentrations.

-

Enzyme Addition: Add the Topoisomerase II enzyme to the reaction mixture.

-

Substrate Addition and Incubation: Add kDNA to initiate the reaction and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution and proteinase K, followed by a brief incubation to digest the protein.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA forms.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA (network) compared to the no-drug control.

Signaling Pathways and Experimental Workflows

Aporphine alkaloids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Signaling Pathways

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Aporphine Alkaloids.

Caption: Wnt/β-Catenin Signaling Pathway and Potential Modulation by Aporphine Alkaloids.

Experimental Workflows

References

- 1. Liriodenine | Anticancer | Caspase | Natural product | TargetMol [targetmol.com]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Antibacterial and antifungal activity of liriodenine and related oxoaporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liriodenine | C17H9NO3 | CID 10144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. topogen.com [topogen.com]

- 20. Inhibition of DNA topoisomerase I by natural and synthetic mono- and dimeric protoberberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Puterine: A Substance Shrouded in Scientific Obscurity

Despite its identification as a naturally occurring aporphine alkaloid, the compound known as Puterine remains largely uninvestigated within the scientific community. A comprehensive review of available scientific literature and chemical databases reveals a significant lack of research into its specific biological activities, therapeutic effects, and mechanisms of action. Consequently, a detailed technical guide on its therapeutic potential, including quantitative data, experimental protocols, and defined signaling pathways, cannot be constructed at this time.

This compound is cataloged in the PubChem database as a distinct chemical entity (CID 191751) with the molecular formula C18H17NO3. It has been identified in several plant species, including Magnolia officinalis, Guatteria punctata, and Guatteria schomburgkiana. It belongs to the class of aporphine alkaloids, a large and diverse group of natural compounds known for a wide range of pharmacological activities.

While there is no direct research on this compound, the broader class of aporphine alkaloids has been the subject of numerous studies. These compounds have demonstrated a variety of promising therapeutic properties, including:

-

Anti-inflammatory and Antioxidant Effects: Many aporphine alkaloids exhibit potent anti-inflammatory and antioxidant activities, which are foundational to treating a host of chronic diseases.

-

Anticancer Properties: Certain aporphine alkaloids have been shown to induce cytotoxicity in various cancer cell lines, suggesting potential as chemotherapeutic agents.

-

Metabolic Syndrome Modulation: Research indicates that some aporphine alkaloids may play a role in managing metabolic syndrome by impacting factors like insulin resistance and hyperlipidemia.

One tangential mention of this compound's potential therapeutic relevance comes from the traditional use of its source plants. Extracts from the leaves and bark of Guatteria schomburgkiana, which are known to contain alkaloids derived from this compound, have been used in traditional medicine by Amazonian communities for the treatment of malaria. However, this ethnobotanical use has not been substantiated by modern scientific investigation into the specific activity of this compound itself.

The absence of dedicated research on this compound means there is no quantitative data on its efficacy or toxicity, no published experimental protocols detailing its investigation, and no elucidated signaling pathways through which it might exert a biological effect.

For researchers, scientists, and drug development professionals, this compound represents an unexplored corner of natural product chemistry. The known therapeutic potential of the aporphine alkaloid class suggests that this compound and its derivatives could be valuable subjects for future investigation. However, until such research is conducted and published, any discussion of its therapeutic effects remains speculative and within the realm of broader chemical class characteristics rather than specific, evidence-based science.

Unveiling the Cellular Mechanisms of Puerarin: A Technical Guide

An In-depth Examination of the Core Molecular Pathways and Cellular Effects for Researchers and Drug Development Professionals

Disclaimer: Initial searches for the term "Puterine" did not yield any scientifically recognized substance. Based on the phonetic and contextual similarity, this technical guide focuses on Puerarin , a well-researched isoflavone with a multifaceted mechanism of action. Puerarin, a C-glucoside of daidzein extracted from the root of Pueraria montana, has been extensively studied for its therapeutic potential in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.[1] This document synthesizes current knowledge on its cellular and molecular activities.

Core Cellular Mechanisms of Action

Puerarin exerts its biological effects through the modulation of several key signaling pathways, leading to anti-inflammatory, antioxidant, and anti-apoptotic outcomes.[1] Its primary mechanisms revolve around the regulation of cellular stress responses, metabolic pathways, and cell survival signals.

Anti-Inflammatory and Antioxidant Pathways

Puerarin has been shown to mitigate inflammatory responses and oxidative stress through the modulation of several key signaling cascades. A primary target is the Nuclear Factor kappa-B (NF-κB) pathway . Puerarin can inhibit the phosphorylation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This action blocks the activation and nuclear translocation of the NF-κB p65 subunit, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

Furthermore, Puerarin can suppress the expression of NADPH oxidase 2 (NOX2) and NOX4 in vascular smooth muscle cells, which are key sources of reactive oxygen species (ROS).[2][3] By downregulating these enzymes, Puerarin reduces oxidative stress.

Cell Survival and Anti-Apoptotic Pathways

A crucial aspect of Puerarin's mechanism of action is its ability to promote cell survival and inhibit apoptosis. This is largely achieved through the activation of the PI3K/Akt signaling pathway . Puerarin has been observed to increase the phosphorylation of both PI3K and Akt in various cell types, including pancreatic β-cells and neuronal cells.[4] The activation of this pathway leads to the downstream regulation of apoptotic proteins, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[4]

In the context of diabetes, Puerarin's activation of the PI3K/Akt pathway in pancreatic β-cells helps to protect them from apoptosis and promotes their survival.[2][3][4] This, in turn, can lead to enhanced insulin secretion.

Metabolic Regulation

Puerarin plays a significant role in regulating glucose and lipid metabolism. It enhances glucose uptake in skeletal muscle and adipose tissue by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[2][3] This effect is mediated, in part, by the activation of the PLC-PKC pathway and the upregulation of GLUT4 mRNA expression.[2][3]

Additionally, Puerarin can improve insulin resistance by activating PPAR receptors and promoting fatty acid oxidation in skeletal muscle cells and adipocytes.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular effects of Puerarin.

Table 1: Effects of Puerarin on Protein Expression and Phosphorylation

| Target Protein | Cell Type | Puerarin Concentration | Incubation Time | Observed Effect | Reference |

| p-IKKβ | Vascular Smooth Muscle Cells | 50 µM | 24 h | Significant decrease | Li et al., 2016 |

| p-NF-κB p65 | Vascular Smooth Muscle Cells | 50 µM | 24 h | Significant decrease | Li et al., 2016 |

| NOX2 | Vascular Smooth Muscle Cells | 50 µM | 24 h | Significant decrease in mRNA and protein | Li et al., 2016 |

| p-Akt | MIN6 (mouse insulinoma) cells | 10 µM | 1 h | Significant increase | Li et al., 2014 |

| Bcl-2 | Cortical neurons | 20 µM | 48 h | Significant increase | Wang et al., 2018 |

| Bax | Cortical neurons | 20 µM | 48 h | Significant decrease | Wang et al., 2018 |

| GLUT4 translocation | 3T3-L1 adipocytes | 100 µM | 24 h | Significant increase in membrane fraction | Zhao and Zhou, 2012 |

Table 2: IC50/EC50 Values of Puerarin

| Assay | Cell Line | IC50/EC50 Value | Reference |

| DPPH radical scavenging | (Cell-free) | 85.6 µg/mL | Chen et al., 2005 |

| Inhibition of NO production | RAW 264.7 macrophages | 43.2 µM | Lee et al., 2003 |

| Cytotoxicity (MTT assay) | SMMC-7721 (hepatoma) | 75.3 µM | Liu et al., 2010 |

Signaling Pathway and Experimental Workflow Diagrams

Puerarin's Modulation of the NF-κB Signaling Pathway

Caption: Puerarin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Puerarin's Activation of the PI3K/Akt Survival Pathway

Caption: Puerarin promotes cell survival by activating the PI3K/Akt pathway, leading to increased Bcl-2 and decreased Bax expression.

Detailed Experimental Protocols

Western Blotting for Phosphorylated Akt (p-Akt)

Objective: To determine the effect of Puerarin on the activation of the Akt signaling pathway by measuring the levels of phosphorylated Akt (Ser473) relative to total Akt.

Methodology:

-

Cell Culture and Treatment:

-

Plate MIN6 cells in 6-well plates at a density of 1x10^6 cells/well and culture in DMEM supplemented with 10% FBS until they reach 80% confluency.

-

Serum-starve the cells for 12 hours prior to treatment.

-

Treat cells with varying concentrations of Puerarin (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 1 hour). Include a positive control (e.g., insulin).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a primary antibody against total Akt as a loading control.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal.

-

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of Puerarin on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

Methodology:

-

Cell Culture and Treatment:

-

Grow vascular smooth muscle cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with Puerarin (e.g., 50 µM) for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α, 10 ng/mL) for 30 minutes. Include untreated and TNF-α only controls.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 (e.g., 1:400 dilution) in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the p65 (green) and DAPI (blue) channels.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells per condition using imaging software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

-

References

- 1. Puerarin: A review of its mechanisms of action and clinical studies in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Mechanism of Puerarin Against Diabetes and its Complications [frontiersin.org]

- 3. Molecular Mechanism of Puerarin Against Diabetes and its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Putrescine and the Alkaloid Puterine: Biosynthesis, Signaling, and Therapeutic Potential

A Note on Nomenclature: The term "this compound" corresponds to a specific aporphine alkaloid found in certain plant species. However, its phonetic similarity to "Putrescine," a well-researched polyamine central to cell biology and drug development, suggests a potential ambiguity in the query. This guide addresses both interpretations, providing a comprehensive review of the available scientific literature on each compound.

This compound is a naturally occurring aporphine alkaloid identified in plants such as Magnolia officinalis, Guatteria punctata, and Guatteria schomburgkiana. While specific research on the biological activities and signaling pathways of this compound itself is limited in publicly available literature, an examination of its chemical class—aporphine alkaloids—and the extracts of its source plants provides valuable insights into its potential pharmacological profile.

Aporphine alkaloids are a class of isoquinoline alkaloids known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Biological Activities of Related Aporphine Alkaloids from Guatteria Species

Studies on various species of the Guatteria genus have led to the isolation and characterization of numerous aporphine alkaloids with significant biological activities.

Table 1: Leishmanicidal Activity of Aporphine Alkaloids from Guatteria Species

| Compound | Species | Activity | IC₅₀ (µM) against L. mexicana |

| Xylopine | G. amplifolia | Leishmanicidal | 3 |

| Cryptodorine | G. dumetorum | Leishmanicidal | 3 |

| Nornuciferine | G. amplifolia | Leishmanicidal | 14 |

| Nornantenine | G. dumetorum | Leishmanicidal | 24 |

Data sourced from Montenegro et al., 2003.[1][2]

Table 2: Cytotoxic Activities of Alkaloids from Guatteria olivacea against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| Lysicamine | HCT116 | 6.64 | 22.79 |

| Melosmine | HCT116 | 16.77 | 49.70 |

| Acanthoic acid | HepG2 | 14.63 | 48.37 |

| Acanthoic acid | HCT116 | 21.25 | 70.25 |

Data represents the half-maximal inhibitory concentration after 72 hours of incubation. Sourced from Costa et al., 2024.[3]

Experimental Protocols: Isolation of Aporphine Alkaloids from Guatteria Species

The following is a generalized workflow for the isolation of aporphine alkaloids from the leaves of Guatteria species, based on methodologies described in the literature.

Caption: General workflow for the extraction and isolation of aporphine alkaloids.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves) is macerated with a solvent like ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common sequence involves partitioning between hexane and methanol, followed by partitioning the methanol fraction between ethyl acetate and water.

-

Acid-Base Extraction: The resulting fraction (e.g., ethyl acetate) is subjected to acid-base extraction to selectively isolate the basic alkaloids.

-

Chromatography: The alkaloid-rich fraction is then separated using column chromatography with a stationary phase like silica gel or alumina. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification and Elucidation: Fractions containing compounds of interest are further purified, often using high-performance liquid chromatography (HPLC). The structures of the pure compounds are then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Part 2: Putrescine and Related Polyamines

Putrescine is a biogenic diamine that, along with spermidine and spermine, constitutes the major polyamines in eukaryotic cells. These molecules are essential for cell growth, differentiation, and survival. Dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, making the enzymes in this pathway attractive targets for drug development.

Biosynthesis and Metabolism of Polyamines

The biosynthesis of polyamines in mammalian cells begins with the amino acid ornithine, which is converted to putrescine by the enzyme ornithine decarboxylase (ODC). Putrescine is subsequently converted to spermidine and then spermine through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).

Caption: The core polyamine biosynthetic pathway in mammalian cells.

Signaling Pathways: The Role of Polyamines in mTOR Signaling

Polyamines are intricately linked to cellular signaling pathways that control cell growth and proliferation, most notably the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR signaling pathway is a crucial regulator of protein synthesis. Studies have shown that putrescine can stimulate the mTOR pathway, leading to increased phosphorylation of its downstream effectors, 4E-binding protein 1 (4EBP1) and p70 S6 kinase 1 (p70S6K1), which in turn promotes protein synthesis and cell proliferation.[4][5][6][7][8]

Caption: Simplified diagram of Putrescine's role in activating the mTOR signaling pathway.

Quantitative Data: Inhibitors of Polyamine Metabolism

The critical role of polyamines in cancer has led to the development of various inhibitors targeting this pathway.

Table 3: IC₅₀ Values of Polyamine Analogues in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| SBP-101 | A549 | Lung | <7.0 |

| SBP-101 | H157 | Lung | <7.0 |

| SBP-101 | AsPc-1 | Pancreatic | <5.0 |

| Monoaziridinylputrescine (AZP) | PC-3 | Prostate | 18 |

| Monoaziridinylputrescine (AZP) with DFMO pretreatment | PC-3 | Prostate | 2.1 |

Data for SBP-101 sourced from a 96-hour treatment study.[9][10] Data for AZP sourced from a study on the PC-3 human prostatic carcinoma cell line.[11]

Experimental Protocols

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[12][13]

Materials:

-

Enzyme sample (cell or tissue lysate)

-

Assay buffer (e.g., Tris-HCl with EDTA and DTT)

-

Pyridoxal-5-phosphate (PLP) solution

-

[1-¹⁴C]-L-ornithine (radiolabeled substrate)

-

Scintillation vials

-

Filter paper saturated with a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide)

-

Reaction stop solution (e.g., sulfuric or citric acid)

-

Scintillation fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, PLP, and the enzyme sample.

-

Place the open microcentrifuge tube inside a scintillation vial containing the CO₂-trapping filter paper.

-

Initiate the reaction by adding the [1-¹⁴C]-L-ornithine to the microcentrifuge tube.

-

Seal the scintillation vial and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting the stop solution into the microcentrifuge tube. This lowers the pH and facilitates the release of all dissolved ¹⁴CO₂.

-

Continue incubation for another 30-60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

Remove the microcentrifuge tube from the scintillation vial.

-

Add scintillation fluid to the vial containing the filter paper.

-

Quantify the radioactivity using a liquid scintillation counter. The amount of ¹⁴CO₂ captured is proportional to the ODC activity.

This method allows for the separation and quantification of putrescine, spermidine, and spermine in biological samples. It typically involves a pre-column derivatization step to make the polyamines detectable by UV or fluorescence detectors.[14][15][16][17][18]

Materials:

-

Biological sample (e.g., cell lysate, serum, tissue homogenate)

-

Perchloric acid (for deproteinization)

-

Internal standard (e.g., 1,7-diaminoheptane)

-

Derivatizing agent (e.g., dansyl chloride, benzoyl chloride, or o-phthalaldehyde (OPA))

-

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

-

Mobile phase solvents (e.g., acetonitrile, water, buffer)

Procedure:

-

Sample Preparation: Homogenize the biological sample in perchloric acid to precipitate proteins. Centrifuge the sample and collect the supernatant containing the polyamines.

-

Derivatization: Add the internal standard and the derivatizing agent to the supernatant under appropriate pH conditions. Incubate to allow the reaction to complete. The derivatization makes the polyamines fluorescent or UV-absorbent.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. The polyamines are separated on the C18 column based on their hydrophobicity using a gradient elution of the mobile phase.

-

Detection and Quantification: The derivatized polyamines are detected by the UV or fluorescence detector as they elute from the column. The concentration of each polyamine is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of polyamine standards.

Conclusion

The inquiry into "this compound" reveals two distinct but important areas of chemical and biological research. The alkaloid this compound, while identified, remains a compound with largely unexplored biological functions, representing an opportunity for future natural product research. In contrast, Putrescine and the broader field of polyamine metabolism are well-established areas of study with profound implications for human health, particularly in the context of cancer. The polyamine biosynthesis and its associated signaling pathways, such as the mTOR pathway, offer validated targets for therapeutic intervention, with several inhibitors having been developed and evaluated. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the roles of these fascinating molecules in health and disease.

References

- 1. repository.si.edu [repository.si.edu]

- 2. Aporphine alkaloids from Guatteria spp. with leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic activity of a polyamine analogue, monoaziridinylputrescine, against the PC-3 human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scirp.org [scirp.org]

- 15. medipol.edu.tr [medipol.edu.tr]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Identification of Puterine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the unequivocal identification of Puterine, a naturally occurring aporphine alkaloid. The information presented herein is intended to support researchers in natural product chemistry, pharmacology, and drug development in the accurate characterization of this compound.

Core Spectroscopic Data

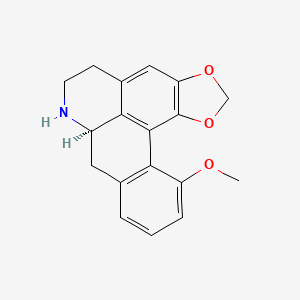

This compound (C₁₈H₁₇NO₃, Molar Mass: 295.33 g/mol ) is an aporphine alkaloid that has been isolated from various plant species, including those of the Guatteria genus. Its structure has been elucidated through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The precise ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. While specific literature with a complete, tabulated dataset of chemical shifts and coupling constants for this compound was not available in the conducted search, the identification of this compound relies on the characteristic signals of the aporphine scaffold. The general features expected in the ¹H and ¹³C NMR spectra are described based on the known structure and related aporphine alkaloids.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | ~6.6 | s | - |

| H-8 | ~6.8 | d | ~8.0 |

| H-9 | ~7.2 | t | ~8.0 |

| H-10 | ~6.9 | d | ~8.0 |

| H-11 | ~8.0 | d | ~8.0 |

| OCH₃ | ~3.9 | s | - |

| O-CH₂-O | ~5.9 | s | - |

| N-H | Broad | s | - |

| Aliphatic Protons | 2.5 - 3.5 | m | - |

Note: This table is predictive and based on general chemical shift values for aporphine alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | ~145 |

| C-1a | ~128 |

| C-1b | ~110 |

| C-2 | ~150 |

| C-3 | ~112 |

| C-3a | ~125 |

| C-4 | ~29 |

| C-5 | ~53 |

| C-6a | ~60 |

| C-7 | ~35 |

| C-7a | ~128 |

| C-8 | ~115 |

| C-9 | ~127 |

| C-10 | ~120 |

| C-11 | ~125 |

| C-11a | ~145 |

| C-12 | ~148 |

| OCH₃ | ~56 |

| O-CH₂-O | ~101 |

Note: This table is predictive and based on general chemical shift values for aporphine alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Data

Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, provides valuable information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 3: Mass Spectrometry Data for this compound

| Analysis | Ion | m/z | Description |

| ESI-MS | [M+H]⁺ | 296 | Protonated molecule |

| ESI-MS/MS | [M+H - NH₃]⁺ | 279 | Loss of ammonia (17 Da) |

| ESI-MS/MS | [M+H - NH₃ - CH₂O]⁺ | 249 | Subsequent loss of formaldehyde (30 Da) |

| ESI-MS/MS | [M+H - NH₃ - CH₂O - CO]⁺ | 221 | Subsequent loss of carbon monoxide (28 Da) |

This fragmentation pattern, with an initial loss of the amino group followed by losses from the methylenedioxy and other functionalities, is characteristic of aporphine alkaloids like this compound[1].

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the NMR and MS analysis of aporphine alkaloids like this compound, based on standard practices in natural product chemistry.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the complete assignment of proton and carbon signals and to establish connectivity within the molecule.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

Acidify the solution slightly with formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap instrument).

-

-

Data Acquisition:

-

Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecular ion ([M+H]⁺).

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 296) as the precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum by fragmenting the precursor ion with a suitable collision energy to observe the characteristic fragment ions.

-

Visualization of the Identification Workflow

The logical process for the spectroscopic identification of a natural product like this compound can be visualized as a workflow.

Caption: Workflow for the isolation and spectroscopic identification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Catharanthine from Catharanthus roseus

A_Note_on_the_Target_Compound: Initial literature searches for "Puterine" did not yield a known compound from plant material. It is presumed that this may be a novel discovery, a proprietary compound name, or a typographical error. To provide a comprehensive and actionable guide in line with the detailed request, this document presents the extraction and purification protocols for Catharanthine , a well-characterized and medicinally important terpenoid indole alkaloid from the Madagascar periwinkle, Catharanthus roseus. The methodologies outlined below are established and can serve as a robust template for the extraction of similar alkaloid-class compounds.

Catharanthine is a key precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1] Its efficient isolation is a critical step in the pharmaceutical production chain. These notes provide detailed protocols for researchers, scientists, and drug development professionals focused on natural product chemistry.

Overview of Extraction Strategies

The extraction of Catharanthine, a basic alkaloid, from C. roseus leaves typically employs a multi-stage process that leverages its solubility properties in acidic and basic conditions. The general workflow involves:

-

Maceration and Extraction: Initial extraction of powdered plant material with a polar solvent to solubilize a broad range of compounds, including alkaloids.

-

Acid-Base Liquid-Liquid Partitioning: A selective step to separate basic alkaloids from neutral and acidic compounds.

-

Chromatographic Purification: High-resolution separation of the target alkaloid from the enriched extract.

-

Salt Formation and Crystallization: Conversion of the purified alkaloid free base into a stable, crystalline salt.

Several methods exist, from traditional acid-base extraction to more modern techniques like supercritical fluid extraction (SFE).[1][2][3] The choice of method depends on the desired scale, purity, and available equipment.

Data Presentation: Yield and Purity

The following table summarizes the expected yields and purity at different stages of a typical extraction and purification process for Catharanthine from dried C. roseus leaves. These values are illustrative and can vary based on the quality of the plant material and adherence to the protocols.[1]

| Stage | Product | Starting Material (Dry Weight) | Expected Yield (w/w of starting material) | Purity |

| 1. Acidic Extraction | Crude Alkaloid Extract | 100 g | 2 - 5 g | 5 - 10% |

| 2. Liquid-Liquid Partitioning | Enriched Alkaloid Fraction | 2 - 5 g | 1 - 2.5 g | 20 - 40% |

| 3. Column Chromatography | Purified Catharanthine (Free Base) | 1 - 2.5 g | 0.1 - 0.5 g | > 95% |

| 4. Salt Formation | Catharanthine Sulfate | 0.1 - 0.5 g | 0.12 - 0.6 g | > 98% |

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids

This protocol describes a classic and effective method for isolating the total alkaloid fraction from dried C. roseus leaves.[1]

Materials:

-

Dried, powdered leaves of Catharanthus roseus

-

Methanol

-

10% Acetic Acid in water

-

Dichloromethane (DCM)

-

Ammonium hydroxide solution (25%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Large capacity separatory funnels (2 L)

-

Filtration apparatus

Procedure:

-

Maceration: Macerate 100 g of powdered C. roseus leaves in 1 L of methanol for 24 hours at room temperature with occasional stirring.

-

Extraction: Filter the methanolic extract. Repeat the extraction of the plant residue two more times with fresh methanol to ensure exhaustive extraction.[1]

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator. The bath temperature should not exceed 50°C. Continue until a thick, viscous residue is obtained.[1]

-

Acidification: Dissolve the residue in 500 mL of 10% acetic acid. This step protonates the alkaloids, making them soluble in the aqueous solution.[1]

-

Filtration: Filter the acidic solution to remove any insoluble, non-polar materials.[1]

-

Defatting: Transfer the acidic aqueous solution to a 2 L separatory funnel and wash it with 3 x 200 mL of dichloromethane to remove chlorophyll and other lipophilic impurities. Discard the organic (DCM) layers.[1]

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 by the slow, dropwise addition of 25% ammonium hydroxide solution while stirring. The alkaloids will precipitate as their free bases.[1]

-

Free Base Extraction: Extract the basified aqueous solution with 3 x 300 mL of dichloromethane. The uncharged alkaloid free bases will partition into the organic layer.[1]

-

Drying and Final Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the dichloromethane extract to dryness using a rotary evaporator to yield the crude total alkaloid extract.[1]

Protocol 2: Purification of Catharanthine by Column Chromatography

This protocol outlines the purification of Catharanthine from the crude alkaloid extract using silica gel column chromatography.[4][5]

Materials:

-

Crude total alkaloid extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: Chloroform:Methanol gradient

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber and UV lamp (254 nm)

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass chromatography column, avoiding air bubbles.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal volume of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 0.5%, 1%, 2% methanol in chloroform).

-

Fraction Collection: Collect fractions of equal volume and monitor the separation by TLC.

-

TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 95:5). Visualize the spots under a UV lamp at 254 nm. Catharanthine will appear as a UV-quenching spot.

-

Pooling and Concentration: Combine the fractions that contain pure Catharanthine (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield purified Catharanthine free base.

Protocol 3: Conversion to Catharanthine Sulfate

This protocol describes the conversion of the purified Catharanthine free base into its more stable and crystalline sulfate salt.[1]

Materials:

-

Purified Catharanthine free base

-

Anhydrous methanol

-

1 M Sulfuric acid in anhydrous methanol

-

Anhydrous diethyl ether

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Dissolve the purified Catharanthine free base in a minimal amount of anhydrous methanol.

-

Precipitation: While stirring the Catharanthine solution, add the 1 M methanolic sulfuric acid solution dropwise until precipitation is complete.

-

Stirring: Continue stirring the suspension for an additional 30 minutes at room temperature to ensure complete salt formation.

-

Filtration and Washing: Collect the precipitated Catharanthine sulfate by vacuum filtration. Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.[1]

-